Tenofovir alafenamide fumarate (TAF) is a prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor []. TAF exhibits potent inhibitory activity against the Human Immunodeficiency Virus (HIV) []. It serves as a crucial component in various fixed-dose products for the treatment of HIV infection []. These include:
TAF is also used as a monotherapy for the treatment of Hepatitis B Virus (HBV) []. It is noted for delivering high intracellular concentrations of tenofovir while significantly reducing systemic exposure, leading to a favorable renal profile compared to its predecessor, tenofovir disoproxil fumarate [, ].
Another paper delves into the chiral analysis of key intermediates, (R)-Tenofovir phenyl ester ((R)-1) and (R)-tenofovir diphenyl ester ((R)-2) []. The paper highlights a chiral synthetic strategy for (S)-2, involving a Mitsunobu reaction to invert the configuration of the chiral carbon in (R)-HPA ((R)-4), leading to the production of (S)-HPA ((S)-4) []. Subsequently, (S)-tenofovir ((S)-3) is derived from (S)-HPA ((S)-4) and further transformed into (S)-2 []. This method enables the development and validation of a chiral analytical method for (R)-2 using Chiralpak AD-H as a chiral stationary phase by normal-phase HPLC [].
Furthermore, the study synthesized a crystalline tenofovir alafenamide free base (TA) and its hydrochloride salt (TA HCl) to determine the structure of TA MF derivatives using 15N-ssNMR (15N-solid state nuclear magnetic resonance) []. The findings indicate that TA MF1 exists as a mixed ionization state complex or pure salt, while TA MF2 and TA MF3 can be obtained as pure co-crystal forms [].
Tenofovir alafenamide fumarate functions as a prodrug that is metabolized into tenofovir []. Once inside the target cells, tenofovir is converted to its active diphosphate metabolite []. This metabolite competes with natural deoxyribonucleosides for incorporation into the growing viral DNA chain, leading to early chain termination []. Ultimately, this process inhibits the activity of HIV reverse transcriptase, disrupting the generation of DNA copies of viral RNA and hindering the synthesis of new virions [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5